molecular formula C23H19ClN2OS B2469812 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1359221-25-2

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2469812
CAS No.: 1359221-25-2
M. Wt: 406.93
InChI Key: SDYIZBNKLNITGK-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-2-carboxamide class, characterized by a central thiophene ring substituted with a 4-chlorophenyl group at position 4, a 1H-pyrrol-1-yl group at position 3, and an N-(4-ethylphenyl) carboxamide moiety. Its molecular formula is C₂₂H₁₈ClN₂OS (molecular weight: 410.91 g/mol).

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-2-16-5-11-19(12-6-16)25-23(27)22-21(26-13-3-4-14-26)20(15-28-22)17-7-9-18(24)10-8-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYIZBNKLNITGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Substitution Reactions: The thiophene core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and ethylphenyl groups.

    Pyrrole Introduction: The pyrrole moiety is introduced via a condensation reaction with an appropriate amine precursor.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

Overview

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry, materials science, and biological studies. This compound features a thiophene ring substituted with a chlorophenyl group, an ethylphenyl group, and a pyrrole moiety, contributing to its diverse biological and chemical properties.

Medicinal Chemistry

This compound is being investigated for its pharmacological potential, particularly as:

  • Anti-inflammatory Agents : Studies suggest it may inhibit pathways related to inflammation.
  • Anticancer Agents : Research indicates significant anticancer properties, with the ability to induce apoptosis in various cancer cell lines such as H460 (lung cancer) and HT29 (colon cancer). The mechanism involves inhibiting anti-apoptotic proteins, enhancing apoptotic action .

Materials Science

The unique electronic properties of this compound make it suitable for:

  • Organic Semiconductors : Its structure allows for effective charge transport.
  • Photovoltaic Devices : Potential use in solar cells due to its light absorption characteristics.

Biological Studies

This compound is utilized in various biological studies to explore:

  • Interactions with Biological Macromolecules : Understanding how it affects cellular processes and signaling pathways.
  • Mechanisms of Action : Investigating its binding to specific molecular targets, such as enzymes or receptors, which modulate cellular responses.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that this compound significantly inhibited cell proliferation in lung and colon cancer models. The compound's mechanism was linked to the modulation of apoptotic pathways .
  • Material Properties :
    • Research indicated that the compound exhibits promising characteristics for use in organic electronic devices, with enhanced stability and conductivity compared to other thiophene derivatives .
  • Biological Mechanisms :
    • Investigations into the compound's interactions at the molecular level revealed potential pathways through which it exerts its pharmacological effects, emphasizing the need for further studies to fully elucidate these mechanisms .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Compound 1 : 4-(4-Chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • Molecular Formula : C₂₃H₁₇ClN₂O₃S
  • Molecular Weight : 436.92 g/mol
Compound 2 : 4-(4-Chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • Molecular Formula : C₂₃H₁₉ClN₂OS
  • Molecular Weight : 406.93 g/mol
  • Substituents : The phenethyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility relative to the ethylphenyl group .
Compound 3 : 4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • Molecular Formula : C₁₉H₂₀N₂OS
  • Molecular Weight : 340.45 g/mol
  • The shorter propyl chain may decrease steric hindrance .
Compound 4 : N-{[(4-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • Molecular Formula : C₁₆H₁₂ClN₄O₂S
  • Molecular Weight : 375.81 g/mol
  • Substituents: The additional carbamoyl amino group introduces hydrogen-bonding capability, which could enhance interactions with polar residues in enzymatic active sites .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₂H₁₈ClN₂OS 410.91 4-Chlorophenyl, N-(4-ethylphenyl), 1H-pyrrol-1-yl
4-(4-Chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₂₃H₁₇ClN₂O₃S 436.92 N-(2,3-dihydro-1,4-benzodioxin-6-yl)
4-(4-Chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₂₃H₁₉ClN₂OS 406.93 N-(2-phenylethyl)
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₁₉H₂₀N₂OS 340.45 4-Methylphenyl, N-propyl
N-{[(4-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide C₁₆H₁₂ClN₄O₂S 375.81 N-[(4-chlorophenyl)carbamoyl]amino

Research Findings and Implications

Electron-Withdrawing vs. In contrast, the methylphenyl group in Compound 3 is electron-donating, which may reduce binding specificity .

Solubility and Bioavailability :

  • Compound 1’s benzodioxin substituent improves solubility (logP ~2.1 estimated) compared to the target compound (logP ~3.5), suggesting better pharmacokinetics for aqueous environments .

Steric Effects :

  • The phenethyl group in Compound 2 increases steric bulk, which might hinder binding to compact active sites but enhance selectivity for larger cavities .

Synthetic Accessibility :

  • The target compound and its analogs can be synthesized via Suzuki-Miyaura coupling or esterification-hydrazine pathways, as demonstrated in related thiophene derivatives (e.g., , Scheme 9–10) .

Biological Activity

4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene derivative class. This compound has garnered attention due to its potential pharmacological applications, particularly in medicinal chemistry, materials science, and biological studies. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19ClN2OS, with a molecular weight of 406.9 g/mol. Its structure features a thiophene ring substituted with chlorophenyl and ethylphenyl groups, along with a pyrrole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC23H19ClN2OS
Molecular Weight406.9 g/mol
CAS Number1359221-25-2

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma) . The compound's mechanism involves the inhibition of anti-apoptotic proteins, leading to enhanced apoptotic action .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The binding affinity to these targets influences signaling pathways that regulate cellular responses such as proliferation, apoptosis, and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring and substituents can significantly affect its potency and selectivity against various biological targets.

Key Findings

  • Chlorophenyl Group : The presence of the chlorophenyl group enhances the compound's lipophilicity and may improve its ability to penetrate cell membranes.
  • Pyrrole Moiety : The pyrrole component is essential for the compound's anticancer activity, as it participates in interactions with biological macromolecules.
  • Ethylphenyl Substitution : Variations in the ethylphenyl group can lead to changes in pharmacokinetic properties, affecting bioavailability and efficacy.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • A study demonstrated that derivatives of thiophene compounds showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin .
  • Another investigation focused on the anti-inflammatory effects of similar thiophene derivatives, noting their ability to inhibit pro-inflammatory cytokines .

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